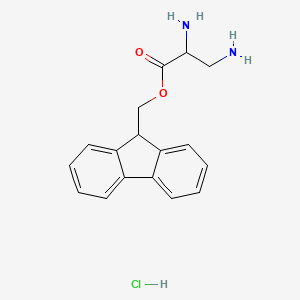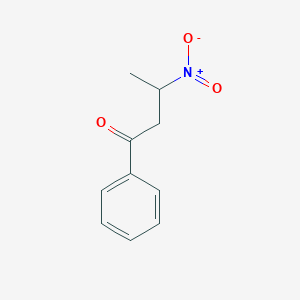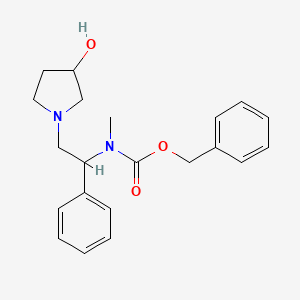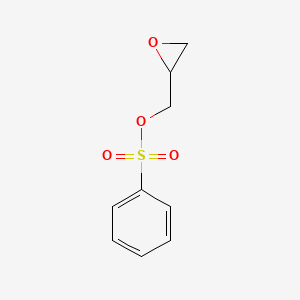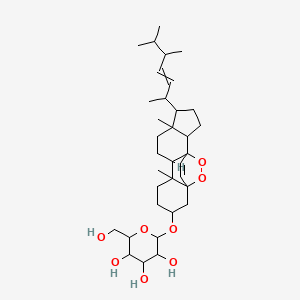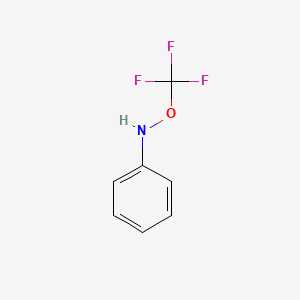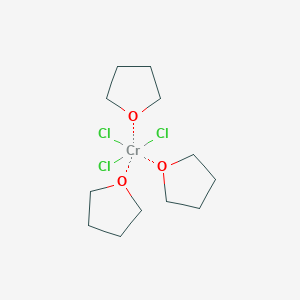
oxolane;trichlorochromium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxolane;trichlorochromium, also known as chromium (III) chloride tetrahydrofuran complex, is a coordination compound with the empirical formula C12H24Cl3CrO3. This compound is a complex of chromium (III) chloride with tetrahydrofuran (THF), a cyclic ether. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of oxolane;trichlorochromium typically involves the reaction of chromium (III) chloride with tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction can be represented as follows:
[ \text{CrCl}_3 + 3 \text{THF} \rightarrow \text{CrCl}_3(\text{THF})_3 ]
This reaction is usually conducted at room temperature, and the product is isolated by removing the solvent under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization, are common practices to achieve the desired product quality.
化学反应分析
Types of Reactions
Oxolane;trichlorochromium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.
Reduction: It can be reduced to lower oxidation state chromium species.
Substitution: The tetrahydrofuran ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand substitution reactions often involve the use of excess ligand and are carried out under inert atmosphere to prevent unwanted side reactions.
Major Products
Oxidation: Higher oxidation state chromium complexes.
Reduction: Lower oxidation state chromium species.
Substitution: New chromium complexes with different ligands.
科学研究应用
Oxolane;trichlorochromium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metallopharmaceuticals.
Industry: It is used in the production of high-performance materials and as a precursor for other chromium-based compounds.
作用机制
The mechanism of action of oxolane;trichlorochromium involves coordination chemistry principles. The chromium center interacts with ligands through coordinate covalent bonds, leading to the formation of stable complexes. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic reactions, the chromium center facilitates the activation of substrates and the formation of reaction intermediates.
相似化合物的比较
Similar Compounds
Chromium (III) chloride: A simpler chromium complex without tetrahydrofuran ligands.
Chromium (III) acetylacetonate: A chromium complex with acetylacetonate ligands.
Chromium (III) tris (2,2,6,6-tetramethyl-3,5-heptanedionate): Another chromium complex with different ligands.
Uniqueness
Oxolane;trichlorochromium is unique due to its coordination with tetrahydrofuran, which imparts specific solubility and reactivity properties. This makes it particularly useful in reactions where tetrahydrofuran acts as a solvent or ligand, providing distinct advantages over other chromium complexes.
属性
分子式 |
C12H24Cl3CrO3 |
|---|---|
分子量 |
374.7 g/mol |
IUPAC 名称 |
oxolane;trichlorochromium |
InChI |
InChI=1S/3C4H8O.3ClH.Cr/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
InChI 键 |
CYOMBOLDXZUMBU-UHFFFAOYSA-K |
规范 SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[Cr](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide](/img/structure/B13391337.png)

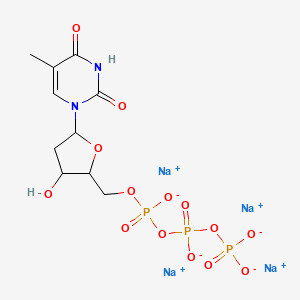
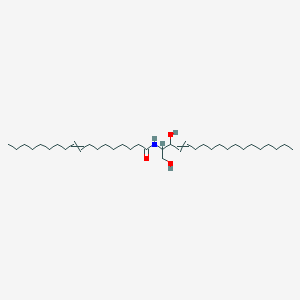
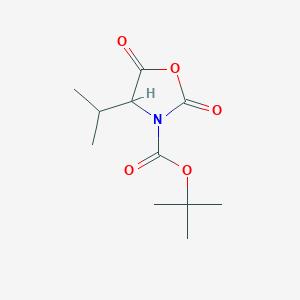
![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine](/img/structure/B13391361.png)
![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)
